molecular formula C5H7F2N3O B2501027 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine CAS No. 149978-55-2

5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2501027
CAS No.: 149978-55-2
M. Wt: 163.128
InChI Key: SVUHJVPUSLBKPZ-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole precursor with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using reagents such as ClCF2H or other difluorocarbene sources .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine lies in its difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lip

Properties

IUPAC Name

5-(difluoromethoxy)-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O/c1-10-4(11-5(6)7)2-3(8)9-10/h2,5H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUHJVPUSLBKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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